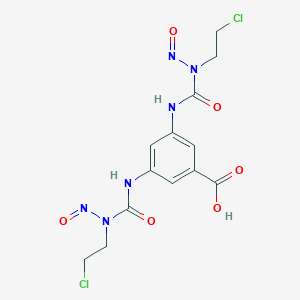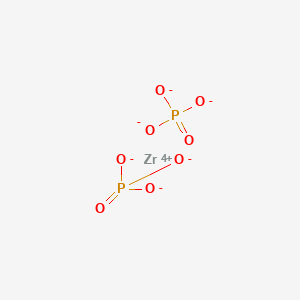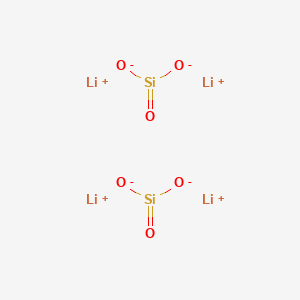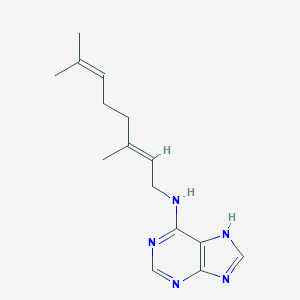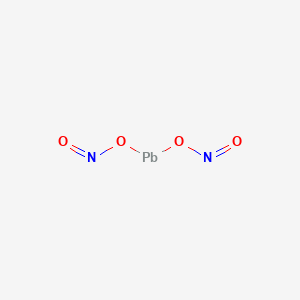
Nitrous acid, lead(2+) salt (2:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrous acid, lead(2+) salt (2:1) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular formula of Pb(NO2)2. This compound has been studied extensively for its potential applications in various fields of science, including chemistry, biology, and medicine. In
Wirkmechanismus
The mechanism of action of Nitrous acid, lead(2+) salt (2:1) is not well understood. However, it is believed that the compound may act by disrupting the cell membrane of microorganisms, leading to cell death. Nitrous acid, lead(2+) salt (2:1) may also inhibit the growth of microorganisms by interfering with their metabolic processes.
Biochemische Und Physiologische Effekte
Nitrous acid, lead(2+) salt (2:1) has been shown to have toxic effects on living organisms. In animal studies, exposure to Nitrous acid, lead(2+) salt (2:1) has been associated with liver and kidney damage, as well as neurological effects. The compound may also have mutagenic and carcinogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Nitrous acid, lead(2+) salt (2:1) is its ability to act as a catalyst for chemical reactions. It is also relatively easy to synthesize and has a long shelf life. However, Nitrous acid, lead(2+) salt (2:1) is toxic and must be handled with care. It may also be difficult to dispose of safely.
Zukünftige Richtungen
There are several potential future directions for research on Nitrous acid, lead(2+) salt (2:1). One area of interest is the compound's potential use as a disinfectant. Further research is needed to determine its effectiveness against different types of microorganisms and to identify the optimal conditions for its use. Another area of interest is the compound's potential use in the synthesis of lead oxide nanoparticles. Research in this area may lead to the development of new materials with unique properties and potential applications in various fields of science. Finally, further research is needed to better understand the mechanism of action of Nitrous acid, lead(2+) salt (2:1) and its potential toxicity to living organisms. This information will be important for the safe handling and disposal of the compound in laboratory and industrial settings.
In conclusion, Nitrous acid, lead(2+) salt (2:1) is a chemical compound with potential applications in various fields of science. Its unique properties make it a valuable reagent for chemical synthesis and a potential disinfectant. However, its toxicity must be taken into consideration when handling and disposing of the compound. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Nitrous acid, lead(2+) salt (2:1) can be synthesized by reacting lead nitrate with sodium nitrite in water. The reaction produces a white precipitate that can be filtered and dried to obtain the final product. The chemical equation for the synthesis of Nitrous acid, lead(2+) salt (2:1) is as follows:
Pb(NO3)2 + 2NaNO2 → Pb(NO2)2 + 2NaNO3
Wissenschaftliche Forschungsanwendungen
Nitrous acid, lead(2+) salt (2:1) has been used in various scientific research applications. It has been studied as a potential reagent for the synthesis of organic compounds, as well as a catalyst for chemical reactions. Nitrous acid, lead(2+) salt (2:1) has also been used in the preparation of lead oxide nanoparticles, which have potential applications in the field of nanotechnology. Additionally, Nitrous acid, lead(2+) salt (2:1) has been studied for its antimicrobial properties and its potential use as a disinfectant.
Eigenschaften
CAS-Nummer |
13826-65-8 |
|---|---|
Produktname |
Nitrous acid, lead(2+) salt (2:1) |
Molekularformel |
N2O4Pb |
Molekulargewicht |
299 g/mol |
IUPAC-Name |
lead(2+);dinitrite |
InChI |
InChI=1S/2HNO2.Pb/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
InChI-Schlüssel |
VVOUQFXJSCDIAO-UHFFFAOYSA-L |
Isomerische SMILES |
N(=O)O[Pb]ON=O |
SMILES |
N(=O)[O-].N(=O)[O-].[Pb+2] |
Kanonische SMILES |
N(=O)[O-].N(=O)[O-].[Pb+2] |
Andere CAS-Nummern |
13826-65-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






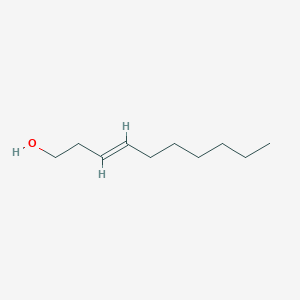

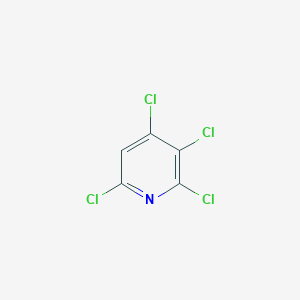
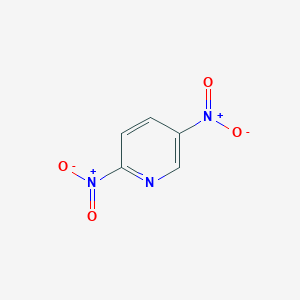
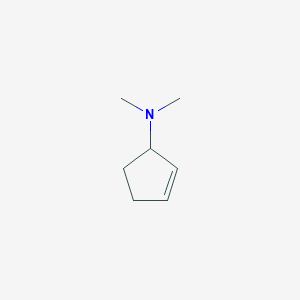
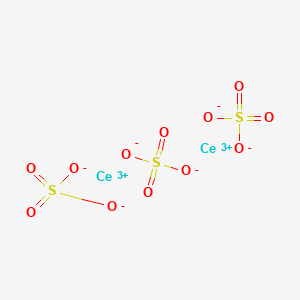
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
